molecular formula C21H18N2OS B2408512 11-methyl-3-(naphthalen-2-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 670270-21-0

11-methyl-3-(naphthalen-2-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B2408512
CAS No.: 670270-21-0
M. Wt: 346.45
InChI Key: LZADPEKQPMLBMG-UHFFFAOYSA-N
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Description

7-Methyl-4-naphthalen-2-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a chemical compound with potential therapeutic applications This compound is characterized by its unique structure, which includes a naphthalene ring, a benzothiolo ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-naphthalen-2-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves several steps. One common method includes the reaction of naphthalene derivatives with benzothiolo and pyrimidine precursors under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-naphthalen-2-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while reduction reactions may produce reduced forms of the compound with altered chemical properties.

Scientific Research Applications

7-Methyl-4-naphthalen-2-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a precursor in the synthesis of various chemical derivatives and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Methyl-4-naphthalen-2-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7-Methyl-4-naphthalen-2-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine include:

  • 2-Naphthalenemethanol
  • 5-((Naphthylene 2- Yloxy) derivatives
  • Various methylated coumarins

Uniqueness

What sets 7-Methyl-4-naphthalen-2-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine apart from similar compounds is its unique combination of structural features, which contribute to its diverse chemical properties and potential applications. The presence of the naphthalene, benzothiolo, and pyrimidine rings in a single molecule provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

7-methyl-4-naphthalen-2-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-13-6-9-17-18(10-13)25-21-19(17)20(22-12-23-21)24-16-8-7-14-4-2-3-5-15(14)11-16/h2-5,7-8,11-13H,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZADPEKQPMLBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)OC4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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